MYXOXANTHOPHYLL

Übersicht

Beschreibung

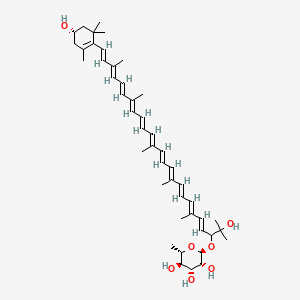

Myxoxanthophyll is a carotenoid glycoside pigment that is usually present as rhamnosides in the photosynthetic apparatus of cyanobacteria . It is named after the word “Myxophyceae”, a former term for cyanobacteria . As a monocyclic xanthophyll, it has a yellowish color .

Synthesis Analysis

The synthesis of Myxoxanthophyll involves the enzymatic conversion of the bright red pigment lycopene to 1-hydroxylycoprene. This is then converted to intermediates 1’-hydroxy-y-carotene, plectaniaxanthin, and myxol. Finally, the hydroxyl group in myxol is glycosylated at the 2’ position to form Myxoxanthophyll .Molecular Structure Analysis

The IUPAC name for Myxoxanthophyll is (3S,4R,5S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol . Its chemical formula is C46H66O7 .Chemical Reactions Analysis

In the synthesis of Myxoxanthophyll, lycopene is enzymatically converted to 1-hydroxylycoprene, then to intermediates 1’-hydroxy-y-carotene, plectaniaxanthin, and myxol. Finally, the hydroxyl group in myxol is glycosylated at the 2’ position to form Myxoxanthophyll .Physical And Chemical Properties Analysis

Myxoxanthophyll has a molar mass of 731.012 g/mol . It is a yellowish pigment that is usually present as rhamnosides in the photosynthetic apparatus of cyanobacteria .Wissenschaftliche Forschungsanwendungen

Cell Wall Structure and Thylakoid Organization : Myxoxanthophyll contributes to the structural integrity of the cell wall and the organization of thylakoid membranes in cyanobacteria. The absence of myxoxanthophyll leads to altered cell wall structures and thylakoid membrane organization, indicating its significance in the vigor of cyanobacteria (Mohamed et al., 2005).

Chemical Structure : The chemical structure of myxoxanthophyll includes a mixed glycoside, predominantly comprising rhamnose as the sugar moiety. This structural understanding is crucial for its potential applications in various fields (Hertzberg & Liaaen-Jensen, 1969).

Antioxidant and Health Properties : Myxoxanthophyll exhibits immune-stimulating properties by activating human granulocytes and shows weak antioxidant and tyrosinase inhibitory effects. This indicates potential benefits for human health (Nováková et al., 2020).

Photoprotective Effects and Stress Biology : Myxoxanthophylls display strong photoprotective effects and contribute to the integrity of thylakoid membranes in cyanobacteria. They upregulate under various stress conditions, showing potential for biotechnological production and pharmaceutical uses (Srivastava et al., 2022).

Role in Protecting Against Photo-oxidative Stress : Xanthophyll carotenoids, including myxoxanthophyll, participate in protecting cyanobacteria from photo-oxidative stress by preventing the accumulation of reactive oxygen and nitrogen species (Zhu et al., 2010).

Biosynthetic Pathway Research : Understanding the biosynthetic pathway of myxoxanthophyll is important for potential biotechnological applications. This includes the identification of genes encoding enzymes that modify its structure (Graham & Bryant, 2009).

Wirkmechanismus

Zukünftige Richtungen

The metabolic potential of Myxoxanthophyll has not been fully utilized in the stress biology of cyanobacteria and the pharmaceutical industry due to a lack of mechanistic understanding and their insufficient biosynthesis . Future research could focus on strain engineering and parameter optimization strategies for increasing their cellular content . This could improve the stress tolerance of useful strains and enhance the commercial-scale synthesis of Myxoxanthophyll for pharmaceutical uses .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38-,40?,41-,42+,43+,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCOHWBULSBLLZ-DWJFONTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032746 | |

| Record name | Myxoxanthophyll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-Hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol | |

CAS RN |

11004-68-5 | |

| Record name | Myxoxanthophyll | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11004-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myxoxanthophyll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)